1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Overview
Description
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound that features both imidazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of the cyclopropylmethyl group and the carbonitrile functionality further enhances its chemical properties, making it a versatile scaffold for drug development and other applications.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets. They have been found to exhibit a wide range of therapeutic activities, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, antipyretic, and more .
Mode of Action
The exact mode of action can vary depending on the specific pyrazole derivative and its target. For instance, some pyrazole derivatives have been found to inhibit certain enzymes, thereby disrupting the biochemical processes that these enzymes are involved in .
Biochemical Pathways
Pyrazole derivatives can affect various biochemical pathways depending on their specific targets. For example, they might inhibit the synthesis of certain proteins or disrupt cell signaling pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole derivatives can vary widely depending on their specific chemical structure. Some pyrazole derivatives have been found to have good bioavailability and are able to cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of pyrazole derivatives can include the inhibition of cell growth, induction of apoptosis, and disruption of cell signaling pathways .
Action Environment
The action, efficacy, and stability of pyrazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. For instance, the reaction of cyclopropylmethyl hydrazine with a suitable nitrile in the presence of a base like sodium ethoxide can yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for higher yields and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts such as palladium or copper complexes might be employed to facilitate the cyclization process, and green chemistry principles could be applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxo derivatives of the imidazo[1,2-b]pyrazole ring.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,2-b]pyrazole derivatives.
Scientific Research Applications
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1H-imidazo[1,2-b]pyrazole-7-carbonitrile: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical properties.
1-(cyclopropylmethyl)-1H-pyrazole-7-carbonitrile:
1-(cyclopropylmethyl)-1H-imidazole-7-carbonitrile: Contains an imidazole ring but lacks the pyrazole ring, which may influence its interaction with biological targets.
Uniqueness
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both imidazole and pyrazole rings, along with the cyclopropylmethyl and carbonitrile groups, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-5-9-6-12-14-4-3-13(10(9)14)7-8-1-2-8/h3-4,6,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBHNOIHFBJIIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=C(C=N3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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